molecular formula C21H24N2O4 B2511305 2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide CAS No. 953946-83-3

2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide

Cat. No.: B2511305
CAS No.: 953946-83-3
M. Wt: 368.433
InChI Key: HKIJBYFXWAVJSE-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is a synthetic organic compound of significant interest in advanced chemical and pharmacological research. This acetamide derivative features a molecular architecture combining a 4-methoxyphenyl group with a 2-phenylmorpholine moiety, linked through an acetamide bridge. The presence of the morpholine ring, a common feature in pharmaceuticals and agrochemicals , suggests this compound may serve as a key intermediate or building block in medicinal chemistry. Its structure indicates potential for use in the development of bioactive molecules, possibly acting as a protease inhibitor or a modulator of neurological receptors due to the resemblance of its components to various pharmacologically active agents. Researchers can utilize this compound in high-throughput screening, structure-activity relationship (SAR) studies, and as a precursor in the synthesis of more complex chemical entities. The methoxyphenyl subunit is a prevalent structural motif in many approved drugs and experimental compounds . This product is provided as a solid and is intended For Research Use Only. It is not for diagnostic or therapeutic use and is strictly not intended for human consumption.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-18-9-7-16(8-10-18)13-20(24)22-14-21(25)23-11-12-27-19(15-23)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIJBYFXWAVJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(4-Methoxyphenyl)-2-Chloroacetamide

The preparation begins with the acylation of 4-methoxyaniline using chloroacetyl chloride in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) serves as a base to neutralize HCl, yielding N-(4-methoxyphenyl)-2-chloroacetamide with >85% purity.

Reaction Conditions

Parameter Value
Solvent Dichloromethane
Temperature 0–5°C
Base Triethylamine (1.2 equiv)
Yield 78–82%

Nucleophilic Displacement with 2-Phenylmorpholine

The chloroacetamide intermediate reacts with 2-phenylmorpholine in acetone under reflux (56°C) for 12–16 hours. Potassium carbonate (K₂CO₃) facilitates the nucleophilic substitution, replacing chlorine with the morpholinyl group.

Key Observations

  • Excess K₂CO₃ (2.5 equiv) improves yield by preventing hydrolysis of the chloroacetamide.
  • Acetone outperforms DMF or THF due to better solubility of inorganic salts.

Synthetic Route 2: Morpholine Ring Construction In Situ

Cyclization of 2-Phenylethanolamine Derivatives

An alternative approach constructs the morpholine ring during the final assembly. 2-Phenylethanolamine is treated with ethyl oxalyl chloride to form 2-(2-phenylmorpholin-4-yl)acetyl chloride, which subsequently reacts with 4-methoxyphenylacetic acid.

Mechanistic Insights

  • Ethyl oxalyl chloride introduces the oxo group at the morpholine’s 2-position.
  • Dicyclohexylcarbodiimide (DCC) catalyzes amide bond formation between the acid and amine.

Yield Comparison

Step Yield (%)
Cyclization 65
Amidation 72
Overall 47

Optimization of Reaction Conditions

Solvent Effects on Amidation

Polar aprotic solvents (e.g., acetone, DMF) enhance reaction rates but may increase epimerization risks. A mixed solvent system (acetone:H₂O, 9:1) balances reactivity and selectivity.

Catalytic Acceleration

Adding catalytic tetrabutylammonium bromide (TBAB, 5 mol%) reduces reaction time from 16 to 6 hours by stabilizing transition states during nucleophilic substitution.

Purification and Characterization

Recrystallization Protocols

Crude product is purified via recrystallization from ethanol/water (3:1), achieving ≥98% purity. Differential scanning calorimetry (DSC) confirms a sharp melting point at 162–164°C.

Chromatographic Methods

Silica gel chromatography (ethyl acetate:hexane, 1:2) resolves diastereomers when present. High-performance liquid chromatography (HPLC) with a C18 column validates purity using a gradient of acetonitrile/water.

Industrial-Scale Challenges

Cost of 2-Phenylmorpholine

Commercial 2-phenylmorpholine costs ~$1,200/kg, necessitating in-house synthesis via reductive amination of styrene oxide and ammonia.

Byproduct Management

The primary byproduct, N-(4-methoxyphenyl)-2-hydroxyacetamide, forms via hydrolysis and is minimized by maintaining anhydrous conditions.

Recent Advances in Catalytic Amination

Transition metal catalysts (e.g., Pd/C, CuI) enable direct coupling of 4-methoxyphenylacetic acid with 2-phenylmorpholine-4-ethylamine at 80°C, achieving 89% yield in 8 hours. This method bypasses chloroacetamide intermediates, reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide exerts its effects is not well-documented in the literature. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Morpholine and Piperidine Derivatives

  • Compound 40 (N-(4-Methoxyphenyl)-2-(4-Morpholin-4-ylquinazoline-2-sulfonyl)acetamide) :

    • Structure : Replaces the 2-phenylmorpholinyl group with a morpholine-fused quinazoline sulfonyl moiety.
    • Activity : Exhibits potent anti-cancer activity (IC₅₀ < 10 µM) against HCT-116, MCF-7, and PC-3 cell lines via inhibition of kinase signaling pathways .
    • Key Difference : The quinazoline sulfonyl group enhances target specificity but reduces metabolic stability compared to the phenylmorpholinyl group in the target compound.
  • 2-(4-Acetyl-6,6-Dimethyl-2-Oxomorpholin-3-yl)-N-(4-Isopropylphenyl)acetamide: Structure: Features a dimethyl-substituted morpholinone ring instead of phenylmorpholine. Synthesis: Prepared via acetylation of precursor amines using acetyl chloride .

Chromenone-Linked Acetamides

  • (±)-2-Chloro-N-(4-Methyl-2-Oxo-2H-Chromen-7-yl)-2-Phenylacetamide: Structure: Integrates a chromenone ring system instead of morpholine. Activity: Superior anti-inflammatory activity (89% inhibition at 50 mg/kg) compared to ibuprofen, attributed to the electron-withdrawing chloro substituent enhancing electrophilic reactivity . Limitation: Lower solubility due to the chromenone core compared to morpholine derivatives.

Sulfonamide and Thioether Derivatives

  • 2-((5-(2-((4-Methoxyphenyl)Amino)Ethyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl)Thio)-1-(4-Nitrophenyl)Ethanone (Compound 22): Structure: Contains a triazole-thioether linkage and nitro group. Activity: Exhibits antioxidant activity (EC₅₀ = 14 µM in DPPH assay) and moderate cytotoxicity against HepG2 cells (IC₅₀ = 28 µM) . Comparison: The nitro group increases oxidative stress induction but may contribute to toxicity.
  • N-(6-Chlorobenzothiazole-2-yl)-2-(4-Methoxyphenyl)Acetamide: Structure: Benzothiazole replaces morpholine, with a chloro substituent.

Data Tables

Table 1: Pharmacological Profiles of Selected Acetamide Derivatives

Compound Name Target Activity IC₅₀/EC₅₀ Key Structural Feature Reference
Target Compound Not reported N/A 2-Phenylmorpholinyl N/A
Compound 40 Anti-cancer (HCT-116) 8.2 µM Quinazoline sulfonyl
(±)-2-Chloro-N-(4-Methyl-2-Oxo-Chromen) Anti-inflammatory 50 mg/kg Chloro-chromenone
Compound 22 Antioxidant (DPPH) 14 µM Triazole-thioether
N-(6-Chlorobenzothiazole-2-yl)-... PPAR-γ activation 0.8 µM Chlorobenzothiazole

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP Solubility (mg/mL)
Target Compound ~430.5 3.2 <0.1 (predicted)
Compound 40 498.5 2.8 0.5
(±)-2-Chloro-N-(4-Methyl-2-Oxo-Chromen) 342.8 3.5 0.2
Compound 22 534.6 4.1 <0.1

Research Findings and Trends

  • Morpholine vs. Piperidine : Morpholine derivatives generally exhibit better metabolic stability than piperidine analogs due to reduced basicity .
  • Electron-Withdrawing Groups : Chloro or nitro substituents enhance bioactivity but may compromise solubility and safety profiles .
  • Heterocyclic Diversity : Quinazoline and benzothiazole cores improve target engagement but require complex synthesis routes compared to morpholine .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of 4-methoxyphenyl acetamide with morpholine derivatives. The structure is confirmed through various spectroscopic techniques such as IR, NMR, and mass spectrometry.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer, anti-inflammatory, and analgesic properties. The following sections summarize key findings related to its biological effects.

Anticancer Activity

  • In Vitro Studies :
    • The compound was evaluated against a panel of approximately 60 cancer cell lines, including leukemia, melanoma, colon, and breast cancers. It exhibited low cytotoxicity at concentrations around 10 µM, with slight sensitivity noted in leukemia cell lines (K-562 and SR) and colon cancer (HCT-15) .
    • Table 1 summarizes the anticancer activity across different cell lines:
    Cell Line TypeSensitivity (10 µM)Remarks
    Leukemia (K-562)Slightly sensitiveLow cytotoxicity observed
    Colon (HCT-15)Slightly sensitiveLow cytotoxicity observed
    Melanoma (SK-MEL-5)Not sensitiveMinimal effect noted

Anti-inflammatory and Analgesic Activities

Research indicates that compounds with similar structures exhibit significant anti-inflammatory and analgesic activities. For instance, derivatives containing the phenoxy-N-arylacetamide scaffold have shown promise in reducing inflammation and pain .

The proposed mechanisms for the biological activities include:

  • Inhibition of Tumor Growth : The compound may interfere with cellular signaling pathways involved in tumor proliferation.
  • Modulation of Inflammatory Mediators : It is suggested that the compound can downregulate pro-inflammatory cytokines.

Case Studies

Several case studies have been documented highlighting the therapeutic potential of this compound:

  • Case Study on Anticancer Efficacy : A study by Hsieh et al. demonstrated that similar compounds significantly inhibited tumor growth in animal models when administered at specific dosages .
  • Case Study on Inflammation : Another research indicated that derivatives exhibited a reduction in edema in rodent models when tested for anti-inflammatory properties .

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